Azidophenazocine
Description
Azidophenazocine is a selective sigma receptor ligand characterized by its high affinity for sigma receptors, particularly in immune cells such as splenic lymphocytes. Radioreceptor assays demonstrate its ability to effectively block sigma ligands like [³H]haloperidol (IC₅₀ = 30 nM, Kᵢ = 19.0 nM) and ³H-pentazocine (IC₅₀ = 40 nM, Kᵢ = 350 nM), while showing negligible binding to dopamine D2 receptors (IC₅₀ > 5 µM for [³H]spiperone) . Its photoaffinity labeling properties revealed a 57 kDa protein on splenocyte membranes, confirming its specificity for sigma receptors. Functionally, this compound inhibits Con A-induced interferon (IFN) production in lymphocytes, underscoring its role in modulating immune responses .
Properties
CAS No. |
135250-44-1 |
|---|---|
Molecular Formula |
C22H26N4O |
Molecular Weight |
362.477 |
InChI |
InChI=1S/C22H26N4O/c1-15-21-13-17-5-8-19(27)14-20(17)22(15,2)10-12-26(21)11-9-16-3-6-18(7-4-16)24-25-23/h3-8,14-15,21,27H,9-13H2,1-2H3/t15-,21+,22+/m1/s1 |
InChI Key |
GQTRBIHWSNSGTH-YDFBLROQSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=C(C=C4)N=[N+]=[N-])C)C=C(C=C3)O |
Synonyms |
azidophenazocine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
- (+)-1-Propyl-3-(3-hydroxyphenyl)piperidine [(+)-PPP] :
This sigma ligand binds to splenic lymphocytes with a Kd of 40.8 nM and Bmax of 2.32 pmol/mg . Unlike azidophenazocine, (+)-PPP lacks an azide group, which may reduce its utility in photoaffinity labeling studies. - 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine: A structurally related compound (CAS 1369862-03-2) with a dibenzazocine backbone.
Functional Analogues
- Haloperidol :
A classical antipsychotic with high sigma receptor affinity. However, it also binds strongly to D2 dopamine receptors (unlike this compound), limiting its selectivity . - (+)-Pentazocine: A sigma-1 receptor agonist with a Kᵢ of 350 nM in splenocytes, significantly higher than this compound’s Kᵢ of 19 nM for sigma receptors, indicating lower potency .
- 1,3-Di(2-tolyl)guanidine (DTG): A non-selective sigma receptor ligand. While it competes with this compound in binding assays, its broader receptor interactions reduce specificity compared to this compound .
Key Research Findings: Binding and Functional Data
Table 1: Comparative Binding Affinities and Functional Properties
Mechanistic and Application Differences
- Photoaffinity Labeling: this compound’s azide group enables covalent binding to sigma receptors, making it invaluable for identifying receptor proteins (e.g., the 57 kDa protein in splenocytes). This property is absent in (+)-PPP or DTG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
